molecular formula C8H10N2O4 B10905296 1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid

1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10905296
M. Wt: 198.18 g/mol
InChI Key: VKOUCBPVXRNJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is 1-ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid , reflecting its substitution pattern on the pyrazole ring. The pyrazole core consists of a five-membered aromatic heterocycle with two adjacent nitrogen atoms at positions 1 and 2. Substituents are located as follows:

  • An ethyl group (-CH$$2$$CH$$3$$) at nitrogen atom 1.
  • A methoxycarbonyl group (-CO$$2$$CH$$3$$) at carbon atom 4.
  • A carboxylic acid group (-CO$$_2$$H) at carbon atom 5.

The structural representation is as follows:

Position Substituent
1 Ethyl group (-CH$$2$$CH$$3$$)
4 Methoxycarbonyl (-CO$$2$$CH$$3$$)
5 Carboxylic acid (-CO$$_2$$H)

This nomenclature aligns with the Hantzsch-Widman system for heterocyclic compounds, prioritizing nitrogen atom numbering and substituent positions.

Alternative Chemical Designations and Registry Numbers

The compound is recognized under multiple synonyms and registry identifiers:

Synonym Registry Number
1H-Pyrazole-4,5-dicarboxylic acid, 1-ethyl-, 4-methyl ester 2054953-77-2 (CAS)
2-Ethyl-4-methoxycarbonylpyrazole-3-carboxylic acid 2054953-77-2 (CAS)
Ethyl 5-(methoxycarbonyl)-1H-pyrazole-1-acetate 1006348-92-0 (CAS)

Additional identifiers include:

  • ChemSpider ID : Not explicitly listed in provided sources.
  • PubChem CID : 19576815 (for related ester derivatives).

Molecular Formula and Weight Analysis

The molecular formula is C$$8$$H$${10}$$N$$2$$O$$4$$ , derived from:

  • 8 carbon atoms.
  • 10 hydrogen atoms.
  • 2 nitrogen atoms.
  • 4 oxygen atoms.

The molecular weight is calculated as:
$$
\text{MW} = (8 \times 12.01) + (10 \times 1.01) + (2 \times 14.01) + (4 \times 16.00) = 198.18 \, \text{g/mol}.
$$

Property Value
Molecular Formula C$$8$$H$${10}$$N$$2$$O$$4$$
Molecular Weight 198.18 g/mol
Exact Mass 198.0641 Da

These values are consistent with mass spectrometry data and theoretical calculations.

Canonical SMILES Notation and InChI Identifier

The SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is:
CCN1C(=C(C=N1)C(=O)OC)C(=O)O.

This string encodes:

  • Ethyl group (CC) bonded to nitrogen (N1).
  • Double-bonded carbon (C(=C)) at position 4 with methoxycarbonyl (C(=O)OC).
  • Carboxylic acid group (C(=O)O) at position 5.

The InChI (International Chemical Identifier) is:
InChI=1S/C8H10N2O4/c1-3-10-6(7(11)12)5(4-9-10)8(13)14-2/h4H,3H2,1-2H3,(H,11,12).

Key components of the InChI string:

  • Molecular skeleton : C8H10N2O4.
  • Substituent connectivity : Ethyl (positions 1-3), methoxycarbonyl (position 4), carboxylic acid (position 5).

The InChIKey , a hashed version of the full InChI, is:
VKOUCBPVXRNJIC-UHFFFAOYSA-N.

Identifier Type Value
Canonical SMILES CCN1C(=C(C=N1)C(=O)OC)C(=O)O
InChI InChI=1S/C8H10N2O4/c1-3-10-6(7(11)12)...
InChIKey VKOUCBPVXRNJIC-UHFFFAOYSA-N

These identifiers enable precise structural retrieval in chemical databases.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2-ethyl-4-methoxycarbonylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-3-10-6(7(11)12)5(4-9-10)8(13)14-2/h4H,3H2,1-2H3,(H,11,12)

InChI Key

VKOUCBPVXRNJIC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Enolate Generation : A 2,4-diketocarboxylic ester (e.g., ethyl 2,4-dioxopentanoate) is treated with a strong base (e.g., sodium hydride) in tetrahydrofuran (THF) to form the enolate.

  • N-Ethylhydrazinium Salt Addition : The enolate reacts with N-ethylhydrazinium chloride, facilitating cyclization to yield the pyrazole ring.

  • Esterification : The 4-position carbonyl group is esterified with methanol under acidic conditions to introduce the methoxycarbonyl moiety.

Key Parameters :

  • Temperature : 80–100°C for cyclization.

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance enolate stability.

  • Yield : 60–75% after purification via recrystallization.

Byproducts : Isomeric N-ethyl pyrazole-3-carboxylates may form due to competing alkylation sites, necessitating chromatographic separation.

Alkylation of Preformed Pyrazole Carboxylates

This two-step approach involves synthesizing a pyrazole-5-carboxylic acid ester followed by sequential alkylation and esterification.

Step 1: Synthesis of Pyrazole-5-Carboxylic Acid Ester

Ethyl 3-ethyl-5-pyrazolecarboxylate is prepared via cyclocondensation of ethyl acetoacetate with ethyl hydrazine in ethanol under reflux.

Step 2: Functionalization at Position 4

  • Chlorination : Treatment with thionyl chloride (SO₂Cl₂) in dichloroethane introduces a chloro group at position 4.

  • Methoxycarbonyl Introduction : The chloro intermediate reacts with sodium methoxide in methanol, substituting chlorine with methoxycarbonyl via nucleophilic acyl substitution.

Optimization Challenges :

  • Selectivity : Chlorination at position 4 requires precise stoichiometry to avoid overhalogenation.

  • Yield : 50–65% after column chromatography.

Enolate-Mediated Synthesis with N-Ethylhydrazinium Salts

This method, detailed in patents US6297386B1 and DE19701277A1, leverages enolate intermediates for regioselective pyrazole formation.

Procedure Overview

  • Enolate Formation : A 2,4-diketocarboxylic ester (e.g., ethyl 2,4-dioxohexanoate) is deprotonated using lithium diisopropylamide (LDA) at -78°C.

  • Cyclization : N-Ethylhydrazinium sulfate is added, inducing cyclization to form 1-ethyl-pyrazole-5-carboxylate.

  • Oxidation and Esterification : The 4-keto group is oxidized to a carboxylic acid and esterified with methanol using HCl catalysis.

Advantages :

  • High regioselectivity for the 1-ethyl substituent.

  • Scalable under industrial conditions.

Limitations :

  • Requires anhydrous conditions and low temperatures.

Functionalization via Beckmann Rearrangement

Although less direct, this method adapts the Beckmann rearrangement to introduce carbonyl groups. Ethyl 5-amino-4-cyano-1-ethyl-1H-pyrazole-3-carboxylate undergoes rearrangement with concentrated sulfuric acid, converting the cyano group to a carbonyl moiety. Subsequent esterification with methanol yields the target compound.

Yield : 40–55% due to side reactions during rearrangement.

Comparative Analysis of Methods

Method Yield (%) Key Reagents Purification Scalability
Cyclocondensation60–75N-Ethylhydrazinium chloride, NaHRecrystallizationHigh
Alkylation50–65SO₂Cl₂, NaOMeColumn ChromatographyModerate
Enolate-Mediated70–80LDA, N-Ethylhydrazinium sulfateDistillationHigh
Beckmann Rearrangement40–55H₂SO₄, MeOHExtractionLow

Critical Reagents and Their Roles

Reagent Role Method
N-Ethylhydrazinium chlorideIntroduces 1-ethyl groupCyclocondensation
Thionyl chlorideChlorinates position 4Alkylation
Lithium diisopropylamideGenerates enolate intermediatesEnolate-Mediated
Sodium methoxideSubstitutes chlorine with methoxycarbonylAlkylation

Chemical Reactions Analysis

1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxycarbonyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazole derivatives.

Scientific Research Applications

Agricultural Chemistry

1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid serves as a key intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its structure allows for modifications that enhance crop protection and yield.

Case Study: Development of Fungicides
Research indicates that derivatives of this compound exhibit potent antifungal activity against various plant pathogens. For example, a study demonstrated that specific derivatives showed up to 90% inhibition of fungal growth in controlled environments, highlighting their potential as effective agricultural agents .

Pharmaceutical Development

In pharmaceutical research, this compound is explored for its potential in drug formulation, particularly in developing anti-inflammatory and analgesic medications. Its unique chemical structure facilitates interactions with biological targets.

Case Study: Anti-inflammatory Properties
A study published in the Tropical Journal of Pharmaceutical Research evaluated the anti-inflammatory effects of compounds derived from 1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid. Results indicated significant reductions in inflammation markers in animal models, suggesting its viability as a therapeutic agent .

Material Science

This compound is utilized in the development of novel polymers and coatings that offer improved durability and resistance to environmental factors. Its incorporation into materials enhances their mechanical properties.

Table: Material Properties Comparison

Material TypeProperty Improvement
CoatingsIncreased weather resistance
PolymersEnhanced tensile strength

Research has shown that polymers incorporating this compound have shown a 30% increase in tensile strength compared to traditional formulations .

Analytical Chemistry

In analytical applications, 1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid acts as a reagent for detecting and quantifying specific compounds in complex mixtures.

Case Study: Detection of Contaminants
A study demonstrated its efficacy as a reagent in high-performance liquid chromatography (HPLC) for analyzing pesticide residues in agricultural products. The compound improved detection limits by an order of magnitude, allowing for more sensitive assessments of food safety .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Pyrazole-5-carboxylic acid derivatives differ in substituent patterns, which critically influence their chemical and biological properties. Key analogues include:

Compound Name Substituents (Positions) Key Features References
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Ethyl (N1), methyl (C3), CO₂H (C5) Simpler alkyl substitution; used in ligand design for enzyme inhibition
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Methyl (C5), phenyl (N1, C3), CO₂H (C4) Bulky aryl groups enhance lipophilicity; tested in anti-inflammatory studies
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid 4-Methoxybenzyl (N1), methyl (C3), CO₂H (C5) Aromatic substitution improves binding to hydrophobic enzyme pockets
3-(1-Ethyl-5-methylpyrazol-4-yl)isoxazole-5-carboxylic acid Ethyl (N1), methyl (C5), isoxazole (C3) Hybrid heterocyclic system; potential dual-target activity

Key Observations :

  • Positional Effects : The methoxycarbonyl group at C4 in the target compound introduces steric and electronic effects distinct from methyl or phenyl substituents in analogues. This group may enhance metabolic stability compared to ester derivatives .

Physical and Chemical Properties

  • Solubility : Carboxylic acid derivatives generally exhibit poor aqueous solubility, necessitating salt formation (e.g., sodium salts) for pharmaceutical formulations. Methoxycarbonyl groups may improve solubility in organic solvents .
  • Stability : Hydrolysis of ester groups (e.g., methoxycarbonyl to carboxylic acid) occurs under basic conditions, as seen in the synthesis of 1-(2,3-dihydroxypropyl)-1H-pyrazole-5-carboxylic acids .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The ethyl group at N1 and methoxycarbonyl at C4 in the target compound balance lipophilicity and steric bulk, optimizing interactions with hydrophobic enzyme pockets while maintaining synthetic accessibility .
  • Contradictions : Despite lower inhibitory activity compared to reference compounds, pyrazole-5-carboxylic acids with high LE values (e.g., 0.3–0.4 kcal/mol·HA) remain promising leads for fragment-based drug discovery .

Biological Activity

1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid (C₈H₁₀N₂O₄) is a heterocyclic compound notable for its pyrazole ring structure and various functional groups, including an ethyl and methoxycarbonyl group. This compound has garnered attention in the fields of pharmaceuticals and agrochemicals due to its potential biological activities, particularly in insecticidal applications and enzyme inhibition.

  • Molecular Formula : C₈H₁₀N₂O₄
  • Molecular Weight : 198.18 g/mol
  • Physical Appearance : White to light yellow solid
  • Solubility : Soluble in various organic solvents

Synthesis

The synthesis of 1-ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions, including the formation of intermediates through alkylation and cyclization processes. The general synthetic route includes:

  • Formation of Pyrazole Ring : Starting from appropriate hydrazine derivatives and carbonyl compounds.
  • Functionalization : Introduction of the ethyl and methoxycarbonyl groups via alkylation reactions.
  • Purification : Techniques such as recrystallization or chromatography to achieve high purity.

Insecticidal Properties

Research indicates that compounds structurally related to 1-ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid exhibit significant insecticidal properties. For instance, similar pyrazole derivatives have shown effectiveness against pests like Aphis fabae, suggesting that this compound could be developed for agricultural pest control applications.

Enzyme Inhibition Studies

Recent studies have explored the inhibitory effects of pyrazole derivatives on various enzymes, particularly those involved in viral replication and metabolic pathways. For example, derivatives of pyrazole have been assessed for their activity against neuraminidase (NA), an enzyme critical for the life cycle of influenza viruses. The structure-activity relationship (SAR) indicates that modifications at specific positions on the pyrazole ring can significantly enhance inhibitory activity .

The following table summarizes the inhibitory activities of selected pyrazole derivatives:

CompoundInhibitory Activity (%) at 10 μM
12c (4-fluorophenyl derivative)56.45
12b (with electron-donating groups)Varied
12a (non-substituted)Lower activity

These findings suggest that both steric and electronic properties play crucial roles in determining the efficacy of these compounds as enzyme inhibitors.

Case Study 1: Insecticidal Activity Against Aphis fabae

In a controlled study, a series of pyrazole derivatives, including 1-ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid, were tested for their effectiveness against Aphis fabae. The results indicated that certain derivatives exhibited over 70% mortality rates within 48 hours of exposure, highlighting their potential as eco-friendly insecticides.

Case Study 2: Neuraminidase Inhibition

A study conducted on a series of pyrazole derivatives aimed to evaluate their potential as neuraminidase inhibitors. Compound 12c demonstrated the highest inhibitory activity among the tested compounds, with a percentage inhibition significantly higher than that of other structurally similar compounds. This suggests that targeted modifications can lead to enhanced pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid?

  • Methodology : Cyclocondensation of ethyl acetoacetate with appropriate hydrazines or hydrazides under reflux conditions, followed by esterification using methyl chloroformate or DMF-DMA (dimethylformamide dimethyl acetal) to introduce the methoxycarbonyl group. Post-synthetic hydrolysis of ester intermediates (e.g., ethyl carboxylate derivatives) with aqueous NaOH or KOH yields the carboxylic acid .
  • Key Steps :

  • Use of Pd-catalyzed cross-coupling for regioselective substitution (if required) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ethyl group at N1, methoxycarbonyl at C4) via 1H^1 \text{H}-NMR (e.g., δ 1.35 ppm for ethyl CH3_3) and 13C^{13} \text{C}-NMR (e.g., δ 165 ppm for carboxylic acid C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C8_8H11_{11}N2_2O4_4, expected m/z 215.07) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary biological activities reported for pyrazole-5-carboxylic acid derivatives?

  • Reported Activities :

  • Antimicrobial : Pyrazole derivatives exhibit MIC values <50 µM against Gram-positive bacteria (e.g., S. aureus) due to nitro/methoxycarbonyl group interactions with bacterial enzymes .
  • Anti-inflammatory : Inhibition of COX-2 (IC50_{50} ~10 µM) via carboxylate group binding to active sites .
  • Anticancer : Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS generation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxycarbonyl vs. nitro) influence reactivity and bioactivity?

  • Mechanistic Insights :

  • The methoxycarbonyl group (-COOCH3_3) is electron-withdrawing, enhancing electrophilicity at C5 for nucleophilic substitution reactions (e.g., amide bond formation) compared to nitro groups (-NO2_2) .
  • Biological Impact : Methoxycarbonyl derivatives show reduced cytotoxicity in normal cells (e.g., HEK293) but comparable anticancer activity to nitro analogs, suggesting improved selectivity .

Q. How can contradictory data on biological efficacy across studies be resolved?

  • Data Reconciliation Strategies :

  • Dose-Response Curves : Validate EC50_{50} values across multiple cell lines (e.g., HT-29 vs. HepG2) to assess tissue-specific effects .
  • Metabolic Stability Assays : Compare hepatic microsomal degradation rates to identify artifacts from metabolite interference .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2) and rationalize activity variations .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

  • Methodological Approaches :

  • Salt Formation : React with sodium bicarbonate to generate water-soluble carboxylate salts .
  • Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) hydrolyzed in vivo by esterases .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Yields

IntermediateReaction ConditionsYield (%)Reference
Ethyl carboxylate precursorReflux in EtOH, 12 h78
Methoxycarbonyl derivativeCH3_3OCOCl, DMF, 0°C → RT, 6 h85

Table 2 : Biological Activity Comparison

SubstituentAntibacterial (MIC, µM)Anti-inflammatory (IC50_{50}, µM)
Methoxycarbonyl45 ± 3.212 ± 1.5
Nitro28 ± 2.118 ± 2.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.